molecular formula C7H5Br2Cl B3281948 1,3-Dibromo-5-(chloromethyl)benzene CAS No. 74337-30-7

1,3-Dibromo-5-(chloromethyl)benzene

Cat. No.: B3281948
CAS No.: 74337-30-7
M. Wt: 284.37 g/mol
InChI Key: OJXJOOTVXRKAQX-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-(chloromethyl)benzene (CAS: Not explicitly provided in evidence) is a halogenated aromatic compound with the molecular formula C₇H₅Br₂Cl and a molecular weight of 291.38 g/mol (calculated). Structurally, it features two bromine atoms at the 1- and 3-positions of the benzene ring and a chloromethyl (-CH₂Cl) group at the 5-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in coupling reactions and functional group transformations due to its reactive halogen substituents.

Key properties include:

  • Reactivity: The bromine atoms act as leaving groups in nucleophilic aromatic substitution (NAS) reactions, while the chloromethyl group undergoes alkylation or further substitution.

Properties

IUPAC Name

1,3-dibromo-5-(chloromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2Cl/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXJOOTVXRKAQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-5-(chloromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 1,3,5-trichlorobenzene followed by a chloromethylation reaction. The process typically involves the following steps:

    Bromination: 1,3,5-Trichlorobenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 1 and 3 positions.

    Chloromethylation: The resulting dibromo compound is then subjected to a chloromethylation reaction using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and chloromethylation processes. These reactions are carried out in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-(chloromethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: The bromine atoms can participate in cross-coupling reactions like Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.

    Reduction: The compound can be reduced to form 1,3-dibromo-5-methylbenzene using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Coupling Reactions: Palladium catalysts, boronic acids, or alkenes in the presence of bases like potassium carbonate or cesium carbonate.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Products include 1,3-dibromo-5-(azidomethyl)benzene, 1,3-dibromo-5-(thiomethyl)benzene, and 1,3-dibromo-5-(alkoxymethyl)benzene.

    Coupling Reactions: Products include various biaryl compounds and substituted alkenes.

    Reduction: The major product is 1,3-dibromo-5-methylbenzene.

Scientific Research Applications

1,3-Dibromo-5-(chloromethyl)benzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the preparation of polymers and advanced materials with specific electronic and optical properties.

    Medicinal Chemistry: It is a precursor for the synthesis of bioactive molecules and potential drug candidates.

    Chemical Biology: The compound is used in the development of chemical probes and tools for studying biological systems.

Mechanism of Action

The mechanism of action of 1,3-Dibromo-5-(chloromethyl)benzene in chemical reactions involves the reactivity of its functional groups. The bromine atoms and the chloromethyl group can undergo various transformations, enabling the compound to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3-Dichloro-5-(chloromethyl)benzene (CAS 3290-06-0)

  • Molecular Formula : C₇H₅Cl₃
  • Molecular Weight : 195.47 g/mol
  • Key Differences :
    • Replaces bromine atoms with chlorine, reducing molecular weight and altering reactivity.
    • Chlorine is less reactive than bromine in substitution reactions, leading to slower NAS kinetics.
    • Used in polymer synthesis and agrochemical production.

2,4,5-Trichloro-1-(chloromethyl)benzene (CAS Not provided)

  • Molecular Formula : C₇H₅Cl₄
  • Synonyms: 1,2,4-Trichloro-5-(chloromethyl)benzene
  • Key Differences :
    • Contains three chlorine substituents (positions 1, 2, 4) and a chloromethyl group (position 5).
    • Higher halogen density increases steric hindrance, reducing reactivity compared to the dibromo analog.
    • Applications include flame retardants and dielectric fluids.

1,3-Dibromo-5-(trifluoromethoxy)benzene (CAS 207226-31-1)

  • Molecular Formula : C₇H₃Br₂F₃O
  • Molecular Weight : 327.91 g/mol
  • Key Differences :
    • Replaces chloromethyl (-CH₂Cl) with trifluoromethoxy (-OCF₃), enhancing electron-withdrawing effects.
    • Improved thermal stability due to the strong C-F bonds.
    • Used in pharmaceuticals and liquid crystals.

Benzyl Chloride (CAS 100-44-7)

  • Molecular Formula : C₇H₇Cl
  • Molecular Weight : 126.58 g/mol
  • Highly reactive in alkylation reactions but classified as a carcinogen (IARC Group 1).

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile Safety Profile
1,3-Dibromo-5-(chloromethyl)benzene Not provided C₇H₅Br₂Cl 291.38 Br (1,3), -CH₂Cl (5) High (Br as leaving group) Likely carcinogenic
1,3-Dichloro-5-(chloromethyl)benzene 3290-06-0 C₇H₅Cl₃ 195.47 Cl (1,3), -CH₂Cl (5) Moderate (Cl less reactive) Limited toxicity data
2,4,5-Trichloro-1-(chloromethyl)benzene Not provided C₇H₅Cl₄ 229.91 Cl (1,2,4), -CH₂Cl (5) Low (steric hindrance) Not classified
1,3-Dibromo-5-(trifluoromethoxy)benzene 207226-31-1 C₇H₃Br₂F₃O 327.91 Br (1,3), -OCF₃ (5) Moderate (electron-withdrawing) No carcinogenicity data
Benzyl Chloride 100-44-7 C₇H₇Cl 126.58 -CH₂Cl Very high (alkylation agent) Carcinogenic (IARC Group 1)

Biological Activity

1,3-Dibromo-5-(chloromethyl)benzene is a halogenated aromatic compound that has garnered attention for its biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, toxicity, and potential applications in various fields.

This compound has the molecular formula C₇H₆Br₂Cl and is characterized by the presence of two bromine atoms and one chloromethyl group attached to a benzene ring. The compound is typically synthesized through bromination and chloromethylation processes.

Antimicrobial Properties

Research indicates that halogenated compounds, including this compound, exhibit significant antimicrobial activity. For instance, studies have demonstrated that similar compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Microorganism Inhibition Zone (mm) Concentration (mg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Candida albicans1050

These results suggest that this compound may possess similar antimicrobial properties, making it a candidate for further investigation as an antibacterial and antifungal agent.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of halogenated aromatic compounds have been extensively studied. For example, derivatives of dibromobenzene have shown promising anticancer activity against various cancer cell lines. A notable study reported that certain brominated compounds exhibited potent antiproliferative effects on human cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Cell Line IC₅₀ (µM) Mechanism
MCF-725Induction of apoptosis
HeLa30Cell cycle arrest

The mechanism of action often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells.

Toxicological Profile

Despite its potential applications, the toxicity of halogenated compounds is a significant concern. Studies have indicated that exposure to such compounds can lead to genotoxic effects. For instance, mutagenicity assays have shown that this compound may induce DNA damage in bacterial models.

Mutagenicity Studies

A comprehensive mutagenicity study evaluated the effects of this compound using the Ames test:

Test System Mutagenic Response
Salmonella typhimuriumPositive (with S9 mix)
Escherichia coliNegative

These findings highlight the need for caution when considering the use of this compound in therapeutic applications.

Case Studies and Applications

This compound has been explored for potential applications in pharmaceuticals and agrochemicals due to its biological activities. For instance:

  • Pharmaceuticals : Its antimicrobial properties suggest potential use in developing new antibiotics.
  • Agrochemicals : The compound may serve as a pesticide or herbicide due to its ability to inhibit microbial growth.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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